![molecular formula C8H10Cl2N2O2S B13765894 Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- CAS No. 59000-84-9](/img/structure/B13765894.png)
Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- is a chemical compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of this compound includes two chlorine atoms and an amino group attached to the benzene ring, along with an ethyl group attached to the sulfonamide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- typically involves the introduction of the sulfonamide group to a benzene ring followed by the substitution of the desired functional groups. One common method involves the reaction of 4-amino-2,5-dichlorobenzenesulfonyl chloride with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or other oxidized derivatives, while reduction can convert it to different amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different amine or nitro derivatives .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of enzymes like carbonic anhydrase, which are targets for anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to the inhibition of processes like tumor growth and microbial proliferation . The compound’s structure allows it to form strong interactions with the enzyme, making it an effective inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide, N-ethyl-4-methyl-: Similar structure but with a methyl group instead of the amino and chlorine substituents.
Benzenesulfonamide, 2-methyl-: Contains a methyl group at the 2-position instead of the amino and chlorine groups.
Uniqueness
Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- is unique due to the presence of both amino and chlorine substituents on the benzene ring, which confer specific chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications, distinguishing it from other benzenesulfonamide derivatives .
Eigenschaften
59000-84-9 | |
Molekularformel |
C8H10Cl2N2O2S |
Molekulargewicht |
269.15 g/mol |
IUPAC-Name |
4-amino-2,5-dichloro-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10Cl2N2O2S/c1-2-12-15(13,14)8-4-5(9)7(11)3-6(8)10/h3-4,12H,2,11H2,1H3 |
InChI-Schlüssel |
YFXVCZINZDQVCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.